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Diethyl 2-

((phenylamino)methylene)malonat

e

Cat. No.: B188736 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
2-((phenylamino)methylene)malonate (CAS No. 54535-22-7), a key intermediate in synthetic

organic chemistry. This document is intended for researchers, scientists, and professionals in

drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties
IUPAC Name: Diethyl 2-(anilinomethylidene)propanedioate Synonyms: Diethyl 2-

(anilinomethylene)malonate Molecular Formula: C₁₄H₁₇NO₄ Molecular Weight: 263.29 g/mol

Physical Form: Solid

Spectroscopic Data
The following sections present the key spectroscopic data for Diethyl 2-
((phenylamino)methylene)malonate, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

1.28 t 7.1 6H, 2 x -OCH₂CH₃

4.17 q 7.1 4H, 2 x -OCH₂CH₃

7.08 - 7.35 m - 5H, Phenyl-H

8.51 d 13.9 1H, =CH-NH

10.95 d 13.9 1H, -NH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

14.7 -OCH₂CH₃

59.5 -OCH₂CH₃

91.6 =C(COOEt)₂

116.9 Phenyl C-ortho

123.8 Phenyl C-para

129.2 Phenyl C-meta

140.7 Phenyl C-ipso

146.9 =CH-NH

165.6 C=O

169.3 C=O

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Assignment

3250 - 3100 N-H stretching

3100 - 3000 Aromatic C-H stretching

2980 - 2850 Aliphatic C-H stretching

1710 - 1680 C=O stretching (ester)

1640 - 1620 C=C stretching

1600 - 1580 N-H bending

1500 - 1400 Aromatic C=C stretching

1250 - 1000 C-O stretching (ester)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

263 100 [M]⁺ (Molecular Ion)

218 ~60 [M - OEt]⁺

190 ~40 [M - COOEt]⁺

144 ~30 [M - 2 x COOEt + H]⁺

117 ~25 [C₆H₅NH=CH₂]⁺

77 ~20 [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

NMR Spectroscopy
A solution of Diethyl 2-((phenylamino)methylene)malonate (5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL). Tetramethylsilane (TMS) is added as an internal
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standard (0 ppm). The ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer.

FT-IR Spectroscopy
For solid samples, the thin solid film method is employed. A small amount of the compound is

dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a KBr

plate, and the solvent is allowed to evaporate, leaving a thin film of the compound. The IR

spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is

introduced into the mass spectrometer, where it is vaporized and bombarded with a high-

energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are

then separated based on their mass-to-charge ratio (m/z) and detected.

Data Visualization
The following diagrams illustrate the experimental workflows for the spectroscopic techniques

described.
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Caption: Workflow for NMR Spectroscopy.
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Caption: Workflow for FT-IR Spectroscopy.
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Sample Introduction
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Caption: Workflow for Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of Diethyl 2-
((phenylamino)methylene)malonate: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b188736#spectroscopic-data-of-diethyl-2-
phenylamino-methylene-malonate-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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